molecular formula C11H10ClNO2S B14482309 Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate CAS No. 65663-52-7

Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B14482309
CAS No.: 65663-52-7
M. Wt: 255.72 g/mol
InChI Key: XSPWELRYNHVMNL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an ethyl ester, a chlorine atom, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiophene with chloroacetyl chloride to form 2-chloro-1-(2-methylthien-3-yl)ethanone. This intermediate is then subjected to cyclization with malononitrile in the presence of a base to yield the thieno[2,3-b]pyridine core. Finally, esterification with ethanol and a suitable catalyst produces the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester, chlorine, and methyl groups allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs .

Properties

CAS No.

65663-52-7

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H10ClNO2S/c1-3-15-11(14)8-5-13-10-7(9(8)12)4-6(2)16-10/h4-5H,3H2,1-2H3

InChI Key

XSPWELRYNHVMNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)C

Origin of Product

United States

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